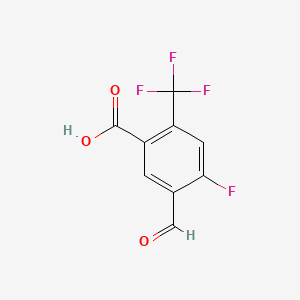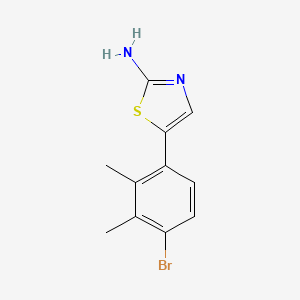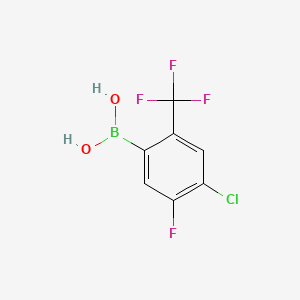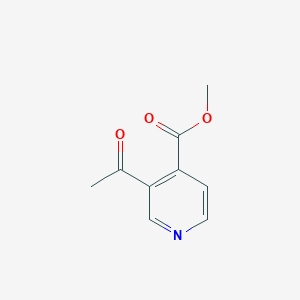
(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C14H9F6NO and a molecular weight of 321.22 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methanol group and a phenyl ring bearing trifluoromethyl groups at the 3 and 5 positions . It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate pyridine and phenyl precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Análisis De Reacciones Químicas
(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol: undergoes various chemical reactions, including :
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts.
Aplicaciones Científicas De Investigación
(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol: has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol: can be compared with other similar compounds, such as :
- (6-(3,5-Difluoromethylphenyl)pyridin-3-yl)methanol
- (6-(3,5-Trifluoromethylphenyl)pyridin-3-yl)ethanol
These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of trifluoromethyl groups in This compound imparts unique characteristics, such as increased lipophilicity and stability, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C14H9F6NO |
|---|---|
Peso molecular |
321.22 g/mol |
Nombre IUPAC |
[6-[3,5-bis(trifluoromethyl)phenyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)10-3-9(4-11(5-10)14(18,19)20)12-2-1-8(7-22)6-21-12/h1-6,22H,7H2 |
Clave InChI |
LVUHVMNLPCTNIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CO)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)






![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)


![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
![2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)
